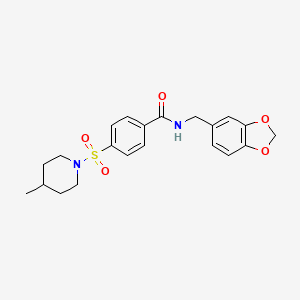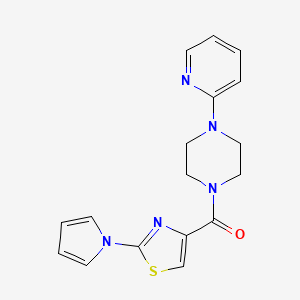
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) has been used to synthesize 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .Molecular Structure Analysis
The molecular structure of “(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用
Heterocyclic Core Replacement in Histamine H3 Receptor Antagonists
A study by Swanson et al. (2009) explored the synthesis of molecules with a heterocyclic core aimed at targeting the human histamine H3 receptor (hH3R). This research identified compounds with high affinity for hH3R, demonstrating the potential of such heterocyclic compounds in developing selective antagonists that can cross the blood-brain barrier for oral administration in rats (Swanson et al., 2009).
Molecular Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) conducted a study on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor, utilizing molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models. This research contributes to understanding the binding interactions and activity modulation of cannabinoid receptors (Shim et al., 2002).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. This research showcases the application of such compounds in developing potential antimicrobial agents (Patel et al., 2011).
Inverse Agonism at Human Cannabinoid CB1 Receptor
Landsman et al. (1997) investigated the effects of specific compounds on the cannabinoid CB1 receptor, demonstrating inverse agonism in their system. This study aids in the pharmacological understanding of cannabinoid receptors and their ligands' interactions (Landsman et al., 1997).
Antiviral Activity of Pyrazolo and Triazine Derivatives
Attaby et al. (2006) focused on the synthesis of heterocyclic compounds with potential antiviral activity against HSV1 and HAV-MBB. Their findings contribute to the search for new antiviral agents leveraging pyrazolo and triazine derivatives (Attaby et al., 2006).
Metabolism and Pharmacokinetics in Various Species
Sharma et al. (2012) examined the disposition, metabolism, and pharmacokinetics of a specific dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. This research provides valuable insights into the metabolic pathways and elimination mechanisms of such compounds (Sharma et al., 2012).
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPRZLKOWZFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
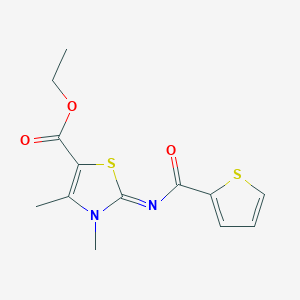
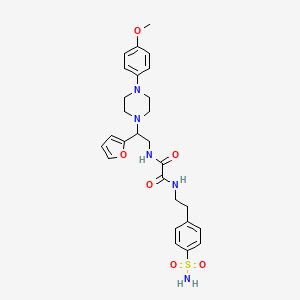
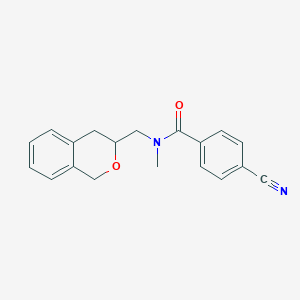
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)


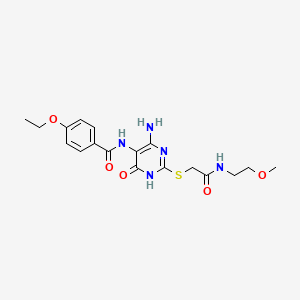
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
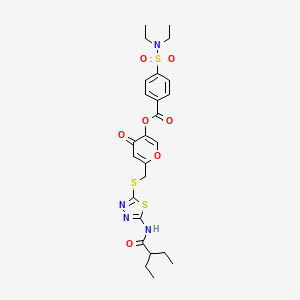
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)
